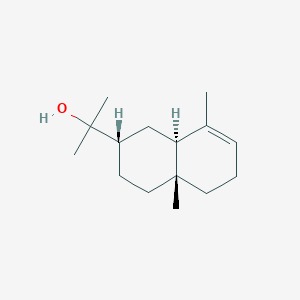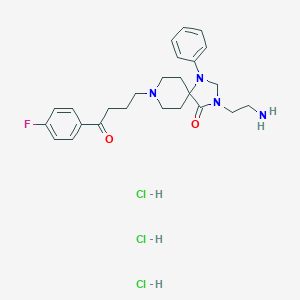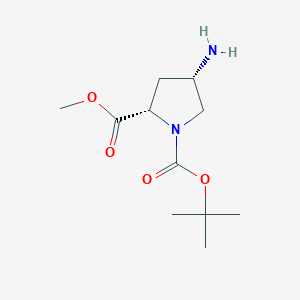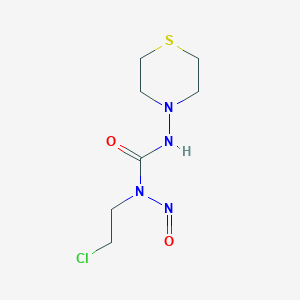![molecular formula C26H26N2O12 B053967 2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid CAS No. 119623-79-9](/img/structure/B53967.png)
2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid, also known as DCTPA, is a chemical compound used in scientific research. It is a derivative of pyrido[3,2-g]quinoline and is used in various biochemical and physiological studies. The purpose of
作用機序
2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid works by binding to metal ions in a specific manner, resulting in a change in fluorescence intensity or color. The binding of 2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid to metal ions is dependent on the pH of the solution and the concentration of the metal ion. 2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid can also act as a chelator, binding to metal ions and preventing them from reacting with other molecules.
Biochemical and Physiological Effects:
2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid has been shown to have a variety of biochemical and physiological effects. It can inhibit the activity of certain enzymes by chelating metal ions required for their activity. 2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid can also affect the expression of genes involved in metal ion homeostasis. In addition, 2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid has been shown to have antioxidant properties, protecting cells from oxidative stress.
実験室実験の利点と制限
One advantage of using 2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid in lab experiments is its high selectivity for metal ions. It can be used to detect specific metal ions in complex biological samples. However, 2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid has limitations as well. Its fluorescence intensity is affected by the pH of the solution, which can make it difficult to interpret results. In addition, 2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid can be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of 2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid in scientific research. One direction is the development of new fluorescent probes based on 2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid for the detection of other metal ions. Another direction is the use of 2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid in the development of new drugs for the treatment of diseases related to metal ion homeostasis. Finally, further research is needed to fully understand the biochemical and physiological effects of 2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid and its potential applications in various fields of study.
Conclusion:
In conclusion, 2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid is a chemical compound used in scientific research for the detection of metal ions, as a chelator, and as a pH indicator. Its mechanism of action involves binding to metal ions in a specific manner, resulting in a change in fluorescence intensity or color. 2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
合成法
2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid can be synthesized by reacting 2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-3-carbaldehyde with ethyl 2-bromo-2-methylpropanoate in the presence of a base such as potassium carbonate. The resulting product is then treated with sodium hydroxide to obtain 2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid.
科学的研究の応用
2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid is used in scientific research as a fluorescent probe for the detection of metal ions such as calcium, magnesium, and zinc. It is also used as a chelator for metal ions and as a pH indicator. 2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid has been used in various studies to investigate the role of metal ions in biological processes such as signal transduction, enzyme activity, and gene expression.
特性
CAS番号 |
119623-79-9 |
|---|---|
製品名 |
2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid |
分子式 |
C26H26N2O12 |
分子量 |
558.5 g/mol |
IUPAC名 |
2-[[3-(2,2-dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid |
InChI |
InChI=1S/C26H26N2O12/c1-3-5-9-11(7-13(23(33)34)24(35)36)21(31)27-17-15(9)19(29)16-10(6-4-2)12(8-14(25(37)38)26(39)40)22(32)28-18(16)20(17)30/h13-14H,3-8H2,1-2H3,(H,27,31)(H,28,32)(H,33,34)(H,35,36)(H,37,38)(H,39,40) |
InChIキー |
IUPKHISYFZSSAJ-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=O)NC2=C1C(=O)C3=C(C2=O)NC(=O)C(=C3CCC)CC(C(=O)O)C(=O)O)CC(C(=O)O)C(=O)O |
正規SMILES |
CCCC1=C(C(=O)NC2=C1C(=O)C3=C(C2=O)NC(=O)C(=C3CCC)CC(C(=O)O)C(=O)O)CC(C(=O)O)C(=O)O |
同義語 |
α,α'-Dicarboxy-1,2,5,8,9,10-hexahydro-2,5,8,10-tetraoxo-4,6-dipropylpyrido[3,2-g]quinoline-3,7-dipropanoic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-(Ethoxycarbonyl)propyl]triphenylphosphonium bromide](/img/structure/B53886.png)

![(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-methyl-2-[[2-(methylamino)acetyl]amino]butanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B53893.png)


![Furo[3,2-b]pyridine-2-sulfonamide](/img/structure/B53899.png)
![2-(Dimethylamino)-5-[(3-sulfophenyl)diazenyl]benzenesulfonic acid](/img/structure/B53900.png)
![6-Methyl-[1,2,4]triazolo[1,5-B]pyridazine](/img/structure/B53903.png)



![2-Ethyl-1H-benzo[d]imidazole-5,6-diamine](/img/structure/B53912.png)

